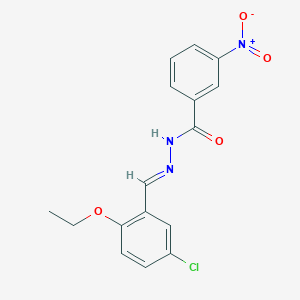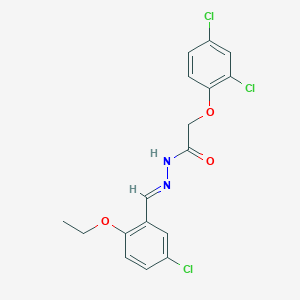![molecular formula C23H17NO4 B298260 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298260.png)
2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMIQ, which stands for ethyl 2-(1-(2,5-dimethyl-1H-pyrrol-3-yl)-2,5-dioxo-1H-inden-3-ylidene)acetate.
科学研究应用
EMIQ has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EMIQ has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In agriculture, EMIQ has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, EMIQ has been studied for its potential use in the development of new materials, including polymers and dyes.
作用机制
The mechanism of action of EMIQ is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. EMIQ has been shown to inhibit the activity of enzymes involved in the production of ROS, including NADPH oxidase and xanthine oxidase. EMIQ has also been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
EMIQ has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that EMIQ has antioxidant and anti-inflammatory properties, and can inhibit the growth of cancer cells. In vivo studies have shown that EMIQ can reduce oxidative stress and inflammation, and can improve cardiovascular function. EMIQ has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of EMIQ is its potential as a multifunctional compound with applications in various fields. EMIQ is also relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, there are some limitations to working with EMIQ. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. EMIQ is also relatively unstable, and can degrade over time, which can affect its efficacy in experiments.
未来方向
There are many potential future directions for research on EMIQ. One area of research is the development of new synthesis methods for EMIQ that can improve yield and purity. Another area of research is the investigation of the mechanism of action of EMIQ, and the identification of specific molecular targets. Further studies are also needed to determine the optimal conditions for the use of EMIQ in various applications, including medicine, agriculture, and material science. Finally, more research is needed to evaluate the safety and toxicity of EMIQ, particularly in long-term studies.
合成方法
The synthesis of EMIQ involves the reaction of 2-hydroxy-1,3-indandione with 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of ethyl cyanoacetate. The reaction is carried out in ethanol under reflux for several hours, and the resulting product is purified using column chromatography. The yield of EMIQ is typically around 50%.
属性
产品名称 |
2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione |
|---|---|
分子式 |
C23H17NO4 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
2-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C23H17NO4/c1-13-9-15(10-19-22(25)17-5-3-4-6-18(17)23(19)26)14(2)24(13)16-7-8-20-21(11-16)28-12-27-20/h3-11H,12H2,1-2H3 |
InChI 键 |
GPSVMKSLGOKTBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C4C(=O)C5=CC=CC=C5C4=O |
规范 SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C4C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298187.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298188.png)
![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298190.png)
![4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B298191.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)
![2-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298195.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B298196.png)
![2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298200.png)